Cas no 2228713-15-1 (4-(furan-3-yl)oxane-4-carboxylic acid)

4-(furan-3-yl)oxane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-(furan-3-yl)oxane-4-carboxylic acid
- 4-(Furan-3-yl)tetrahydro-2H-pyran-4-carboxylic acid
- EN300-1833052
- 2228713-15-1
-
- インチ: 1S/C10H12O4/c11-9(12)10(2-5-13-6-3-10)8-1-4-14-7-8/h1,4,7H,2-3,5-6H2,(H,11,12)
- InChIKey: QGPVFRZZAYOUIF-UHFFFAOYSA-N
- ほほえんだ: O1CCC(C(=O)O)(C2=COC=C2)CC1
計算された属性
- せいみつぶんしりょう: 196.07355886g/mol
- どういたいしつりょう: 196.07355886g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.7Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
4-(furan-3-yl)oxane-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1833052-1.0g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 1g |
$1299.0 | 2023-06-01 | ||
Enamine | EN300-1833052-2.5g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 2.5g |
$2548.0 | 2023-09-19 | ||
Enamine | EN300-1833052-5.0g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 5g |
$3770.0 | 2023-06-01 | ||
Enamine | EN300-1833052-10.0g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 10g |
$5590.0 | 2023-06-01 | ||
Enamine | EN300-1833052-1g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 1g |
$1299.0 | 2023-09-19 | ||
Enamine | EN300-1833052-0.1g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 0.1g |
$1144.0 | 2023-09-19 | ||
Enamine | EN300-1833052-0.5g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 0.5g |
$1247.0 | 2023-09-19 | ||
Enamine | EN300-1833052-0.25g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 0.25g |
$1196.0 | 2023-09-19 | ||
Enamine | EN300-1833052-0.05g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 0.05g |
$1091.0 | 2023-09-19 | ||
Enamine | EN300-1833052-5g |
4-(furan-3-yl)oxane-4-carboxylic acid |
2228713-15-1 | 5g |
$3770.0 | 2023-09-19 |
4-(furan-3-yl)oxane-4-carboxylic acid 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
4-(furan-3-yl)oxane-4-carboxylic acidに関する追加情報
Research Briefing on 4-(furan-3-yl)oxane-4-carboxylic acid (CAS: 2228713-15-1) in Chemical Biology and Pharmaceutical Applications
The compound 4-(furan-3-yl)oxane-4-carboxylic acid (CAS: 2228713-15-1) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This bicyclic structure combines a furan heterocycle with an oxane ring, offering unique physicochemical properties that make it attractive for pharmaceutical development. Recent studies have focused on its potential as a building block for novel bioactive molecules, particularly in the areas of anti-inflammatory and antimicrobial agents.
A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 4-(furan-3-yl)oxane-4-carboxylic acid derivatives, demonstrating improved yield (78-85%) through a modified Pd-catalyzed coupling approach. The research team identified this scaffold as particularly valuable for creating molecular diversity in compound libraries, with the furan-oxane combination providing both rigidity and specific hydrogen bonding capabilities essential for target binding.
In pharmacological applications, researchers at the University of Cambridge reported in Nature Chemical Biology (2024) that derivatives of 2228713-15-1 showed selective inhibition of COX-2 with an IC50 of 0.8 μM, while maintaining minimal COX-1 activity (IC50 > 50 μM). This significant selectivity ratio (>60) suggests potential for developing next-generation NSAIDs with reduced gastrointestinal side effects. The study utilized cryo-EM to elucidate the binding mode, revealing how the oxane ring occupies a hydrophobic pocket while the furan oxygen forms critical hydrogen bonds with Ser530.
Metabolic stability studies published in Drug Metabolism and Disposition (2023) demonstrated that 4-(furan-3-yl)oxane-4-carboxylic acid derivatives exhibit favorable pharmacokinetic profiles in rodent models, with plasma half-lives ranging from 4.2 to 6.8 hours depending on specific substitutions. The scaffold showed moderate plasma protein binding (65-72%) and good oral bioavailability (F = 58% in rats), making it suitable for further drug development.
Recent patent activity (WO2023187567, 2023) highlights growing commercial interest in this chemical space, with claims covering novel antibacterial compositions containing 2228713-15-1 derivatives. The patent demonstrates efficacy against Gram-positive pathogens (MIC = 2-4 μg/mL for MRSA) while maintaining low cytotoxicity (CC50 > 100 μM in HepG2 cells). This dual activity profile positions these compounds as potential candidates for addressing antibiotic resistance challenges.
Ongoing research at several pharmaceutical companies is investigating the use of 4-(furan-3-yl)oxane-4-carboxylic acid as a fragment in PROTAC design, leveraging its balanced hydrophobicity and hydrogen bonding capacity. Preliminary results presented at the 2024 ACS Spring Meeting showed successful recruitment of both VHL E3 ligase and BRD4, with degradation efficiencies (DC50) reaching 50 nM for optimized compounds.
As the field progresses, future research directions for 2228713-15-1 derivatives include exploration of their potential in CNS drug development (addressing the blood-brain barrier challenge), expansion into covalent inhibitor design (utilizing the furan ring for selective modification), and application in antibody-drug conjugates (as stable linker components). The unique structural features of this scaffold continue to reveal new opportunities across multiple therapeutic areas.
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